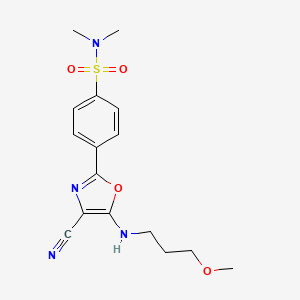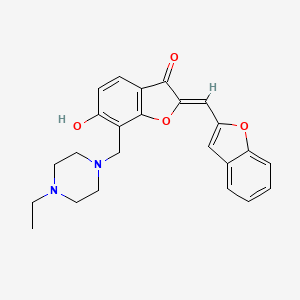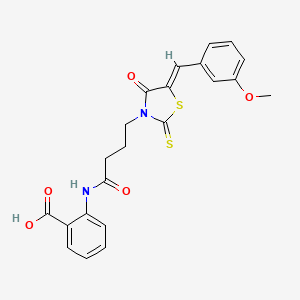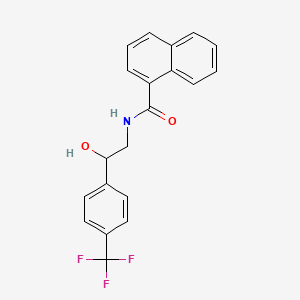
4-(4-cyano-5-((3-methoxypropyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-cyano-5-((3-methoxypropyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies and autoimmune diseases.
Scientific Research Applications
Potential Anticancer Agents
Research has indicated that derivatives of benzenesulfonamide, such as those incorporating oxazolone scaffolds and aminothiazole moieties, show significant potential as anticancer agents. For instance, novel aminothiazole-paeonol derivatives have demonstrated high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. Among these compounds, specific derivatives exhibited potent inhibitory activity, suggesting the promise of benzenesulfonamide derivatives in developing anticancer treatments for gastrointestinal adenocarcinomas (Tsai et al., 2016).
Photodynamic Therapy Applications
Benzenesulfonamide derivatives have been explored for their photophysical and photochemical properties, particularly in the context of photodynamic therapy (PDT). A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base highlighted these compounds' remarkable potential as Type II photosensitizers for cancer treatment in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Compounds with Biological Activities
The synthesis and characterization of new compounds based on benzenesulfonamide and its derivatives have led to the discovery of molecules with significant biological activities, including antimicrobial and enzyme inhibition effects. For example, the synthesis, characterization, antimicrobial activity, and carbonic anhydrase enzyme inhibitor effects of new Schiff bases of Sulfa drugs and their Pd(II), Cu(II) complexes have shown that these compounds exhibit very high inhibition potencies on enzymes, indicating their potential as leads for developing new therapeutic agents (Alyar et al., 2018).
Properties
IUPAC Name |
4-[4-cyano-5-(3-methoxypropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-20(2)25(21,22)13-7-5-12(6-8-13)15-19-14(11-17)16(24-15)18-9-4-10-23-3/h5-8,18H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTMNNWRWXLWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCCOC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2761403.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2761404.png)


![2-[6-(3-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2761410.png)
![4,6-Dioxo-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride](/img/structure/B2761411.png)

![N-(3-chloro-4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2761415.png)

![[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2761421.png)


![N-({1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2761425.png)

